molecular formula C23H25N3O3 B8631564 KDR-in-4

KDR-in-4

Cat. No.: B8631564
M. Wt: 391.5 g/mol
InChI Key: IVKQYQMLUAZKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of KDR-in-4 involves the preparation of 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea derivatives. The synthetic route typically includes the following steps :

    Formation of the indazole core: This involves the cyclization of appropriate precursors under specific conditions to form the indazole ring.

    Amination: The indazole core is then aminated to introduce the phenylamino group.

    Urea formation: The aminopyrazolopyridine is then reacted with the aminated indazole to form the urea derivative.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis generally involves standard organic synthesis techniques and purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

KDR-in-4 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

KDR-in-4 has a wide range of scientific research applications, including:

Mechanism of Action

KDR-in-4 exerts its effects by inhibiting the kinase activity of KDR/VEGFR2. This inhibition prevents the phosphorylation of downstream signaling molecules involved in angiogenesis. The molecular targets of this compound include the ATP-binding site of KDR/VEGFR2, where it competes with ATP to inhibit kinase activity . This inhibition disrupts the signaling pathways that promote the formation of new blood vessels, thereby inhibiting angiogenesis.

Comparison with Similar Compounds

KDR-in-4 is compared with other similar compounds, such as:

This compound is unique in its high potency and selectivity for KDR/VEGFR2, making it a valuable tool in research focused on angiogenesis and related diseases.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

3-[5-[2-[2-methoxyethyl(methyl)amino]ethoxy]-1H-indol-2-yl]-1H-quinolin-2-one

InChI

InChI=1S/C23H25N3O3/c1-26(9-11-28-2)10-12-29-18-7-8-21-17(13-18)15-22(24-21)19-14-16-5-3-4-6-20(16)25-23(19)27/h3-8,13-15,24H,9-12H2,1-2H3,(H,25,27)

InChI Key

IVKQYQMLUAZKPB-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)CCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4NC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 2-(2-chloro-3-quinolinyl)-5-hydroxy-1H-indole-1-carboxylate (1-8, 1.50 g, 3.80 mmol, 1 equiv), 2-chloro-N-(2-methoxyethyl)-N-methylethanamine (720 mg, 4.75 mmol, 1.25 equiv), and cesium carbonate (3.09 g, 9.50 mmol, 2.50 equiv) in N,N-dimethylformamide (20 mL) was heated at 70° C. for 5 hours. The reaction mixture was concentrated, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with water then brine, dried over magnesium sulfate, and concentrated to give a brown gum. The gum was dissolved in a 1:1 mixture of water and acetic acid (60 mL), and the resulting solution was heated at 100° C. for 18 hours. The reaction mixture was concentrated, and the residue was partitioned between aqueous saturated sodium bicarbonate solution and ethyl acetate. The organic layer was washed with water then brine, dried over magnesium sulfate, and concentrated to give a yellow solid. Purification by flash column chromatography (5% ethanol saturated with ammonia/CH2Cl2, grading to 10% ethanol saturated with ammonia/CH2Cl2) provided 3-(5-{2-[(2-methoxyethyl) (methyl)amino]ethoxy}-1H-indol-2-yl)quinolin-2(1H)-one (1-9) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 11.10 (s, 1H), 9.72 (s, 1H), 8.32 (s, 1H), 7.68 (br d, 1H, J=7.8 Hz), 7.53 (br t, 1H, J=7.6 Hz), 7.35 (d, 1H, J=8.8 Hz), 7.29 (br t, 1H, J=7.8 Hz), 7.24 (br d, 1H, J=8.2 Hz), 7.09 (d, 1H, J=2.2 Hz), 6.97 (d, 1H, J=1.4 Hz), 6.89 (dd, 1H, J=8.6, 2.2 Hz), 4.16 (t, 2H, J=5.9 Hz), 3.54 (t, 2H, J=2.67 (t, 3H, J=5.7 Hz), 3.38 (s, 3H), 2.92 (t, 3H, J=6.0 Hz), 2.73 (t, 3H, J=5.8 Hz), 2.44 (s, 3H).
Name
tert-butyl 2-(2-chloro-3-quinolinyl)-5-hydroxy-1H-indole-1-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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